Cas no 2781-11-5 (Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate)

Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate structure
2781-11-5 structure
Product Name:Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate
Numero CAS:2781-11-5
MF:C9H22NO5P
MW:255.248444080353
MDL:MFCD00020586
CID:43411
PubChem ID:17722
Update Time:2025-06-08

Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate Proprietà chimiche e fisiche

Nomi e identificatori

    • Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate
    • FRC-6 FLAME RETARDANT FOR POLYURETHANE
    • Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
    • DIETHYL BIS-(2-HYDROXYETHYL)-AMINOMETHYLPHOSPHONATE
    • Phosphonicacid, [[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester (7CI,8CI,9CI)
    • Adeka FC450
    • Diethyl [(diethanolamino)methyl]phosphonate
    • Diethyl[N,N-bis(2-hydroxyethyl)amino]methanephosphonate
    • Diethyl[[N,N-bis(2-hydroxyethyl)amino]methyl]phosphonate
    • Diethyl[[bis(2-hydroxyethyl)amino]methyl]phosphonate
    • FC 450
    • Fyrol 6
    • Levagard 4090
    • Levagard 4090N
    • NSC 82342
    • UNII-920Z48KJ0P
    • Phosphonic acid, P-((bis(2-hydroxyethyl)amino)methyl)-, diethyl ester
    • CCJKFLLIJCGHMO-UHFFFAOYSA-N
    • O,O-Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate
    • diethyl [bis(2-hydroxyethyl)amino]methylphosphonate
    • 920Z48KJ0P
    • EINECS 220-482-8
    • AKOS016015100
    • Diethyl (diethanolamino)methylphosphonate
    • diethyl (bis(2-hydroxyethyl)amino)methylphosphonate
    • diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate
    • O,N-bis(2-hydroxyethyl)aminomethyl phosphonate
    • Phosphonic acid, ((bis(2-hydroxyethyl)amino)methyl)-, diethyl ester
    • diethyl {[bis(2-hydroxyethyl)amino]methyl}phosphonate
    • FT-0696557
    • DTXCID309242
    • F20707
    • Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate
    • CAS-2781-11-5
    • diethyl n,n-bis (2-hydroxyethyl) aminomethylphosphonate
    • O,O-Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate
    • BRN 1958844
    • Diethyl N,N-bis-(2-hydroxyethy)]aminomethylphosphonate
    • 2781-11-5
    • NCGC00255311-01
    • HSDB 5896
    • SCHEMBL530398
    • O,O-Diethyl N,N-bis(2-hydroxyethyl)aminomethyl phosphonate
    • diethyl (N,N-bis(2-hydroxyethyl)amino)methylphosphonate
    • Diethyl N,N-bis(hydroxyethyl)aminomethylphosphonate
    • Tox21_301894
    • Diethyl ((N,N-bis(2-hydroxyethyl)amino)methyl)phosphonate
    • Adeka FC 450
    • DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE [HSDB]
    • Diethyl((diethanolamino)methyl)phosphonate
    • DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
    • NSC-82342
    • DTXSID2029242
    • 2-[diethoxyphosphorylmethyl(2-hydroxyethyl)amino]ethanol
    • Diethylbis(2-hydroxyethyl)aminomethylphosphonate
    • Q27271443
    • Phosphonic acid, [[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester
    • CS-0450392
    • W-107095
    • Diethyl [N,N-bis(2-hydroxyethyl)amino]methylphosphonate
    • NSC82342
    • NS00021100
    • Diethyl N,Nbis(hydroxyethyl)aminomethylphosphonate
    • Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester
    • Diethyl (N,Nbis(2hydroxyethyl)amino)methanephosphonate
    • O,ODiethyl N,Nbis(2hydroxyethyl)aminomethyl phosphonate
    • O,ODiethyl ((bis(2hydroxyethyl)amino)methyl)phosphonate
    • Diethyl ((bis(2hydroxyethyl)amino)methyl)phosphonate
    • Phosphonic acid, ((bis(2hydroxyethyl)amino)methyl), diethyl ester
    • Diethyl ((N,Nbis(2hydroxyethyl)amino)methyl)phosphonate
    • MDL: MFCD00020586
    • Inchi: 1S/C9H22NO5P/c1-3-14-16(13,15-4-2)9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3
    • Chiave InChI: CCJKFLLIJCGHMO-UHFFFAOYSA-N
    • Sorrisi: P(CN(CCO)CCO)(=O)(OCC)OCC

Proprietà calcolate

  • Massa esatta: 255.12400
  • Massa monoisotopica: 255.124
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 10
  • Complessità: 198
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 79.2A^2
  • XLogP3: -1

Proprietà sperimentali

  • Colore/forma: 透明 黄色-琥珀色 液体
  • Densità: 1.18
  • Punto di ebollizione: 398.8 °C at 760 mmHg
  • Punto di infiammabilità: 195 °C
  • Indice di rifrazione: 1.4649 (25 C)
  • PSA: 89.04000
  • LogP: 0.49660

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